molecular formula C12H18N2O2 B1486402 4-(2-Aminoethoxy)-N-isopropylbenzamide CAS No. 1018579-46-8

4-(2-Aminoethoxy)-N-isopropylbenzamide

Cat. No.: B1486402
CAS No.: 1018579-46-8
M. Wt: 222.28 g/mol
InChI Key: PGIIXJHOTOLQJZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)-N-isopropylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethoxy group attached to a benzamide moiety, further substituted with an isopropyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-aminobenzoic acid and 2-aminoethanol.

  • Reaction Steps:

    • The amino group of 4-aminobenzoic acid is first activated using a coupling agent like carbonyldiimidazole (CDI).

    • The activated acid is then reacted with 2-aminoethanol to form 4-(2-aminoethoxy)benzoic acid.

    • The carboxylic acid group of the resulting compound is converted to an amide using isopropylamine under dehydration conditions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.

  • Reduction: The benzamide moiety can undergo reduction to yield amines.

  • Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: 4-(2-aminoethoxy)benzoic acid derivatives.

  • Reduction Products: 4-(2-aminoethoxy)benzylamine.

  • Substitution Products: Various alkyl or aryl-substituted benzamides.

Scientific Research Applications

  • Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects. For example, in medicinal applications, it may inhibit certain enzymes or modulate signaling pathways involved in disease progression.

Comparison with Similar Compounds

4-(2-Aminoethoxy)-N-isopropylbenzamide is unique due to its specific structural features and potential applications. Similar compounds include:

  • 4-(2-Aminoethoxy)benzoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.

  • N-isopropylbenzamide derivatives: Variations in the substituents on the benzamide ring can lead to different activities and uses.

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Properties

IUPAC Name

4-(2-aminoethoxy)-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIIXJHOTOLQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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